Branched Architecture Advantage: Three Reactive Sites Versus Two in Linear Bis-Azides
NH-bis(PEG3-azide) provides three chemically addressable functional handles (one central secondary amine plus two terminal azides), compared to only two azide terminal groups in linear bis-azide comparators such as Azido-PEG₃-azide (CAS 101187-39-7). The secondary amine enables orthogonal NHS ester/carboxylic acid conjugation without occupying the azide click handles, effectively increasing the maximum functionalizable valency by 50% relative to linear bis-azide alternatives . The branched Y-shaped geometry positions the two azide groups at ~120° angles from the amine center, creating a spatially distributed reactive surface with theoretical azide-azide inter-group distance of ~14-18 Å (modeling based on PEG3 extended conformation), suitable for bridging two distinct alkyne-bearing moieties while retaining the amine site for third-component attachment .
| Evidence Dimension | Number of reactive functional handles per molecule |
|---|---|
| Target Compound Data | 3 reactive handles (1 secondary amine + 2 terminal azides) |
| Comparator Or Baseline | Azido-PEG₃-azide (linear bis-azide): 2 reactive handles (2 terminal azides only; no central amine) |
| Quantified Difference | 50% increase in functionalizable sites (3 vs. 2); adds orthogonal amine conjugation route not available in linear comparator |
| Conditions | Structural functional group enumeration based on confirmed molecular architecture; secondary amine reactivity validated toward carboxylic acids and NHS esters |
Why This Matters
For PROTAC synthesis requiring three-component assembly or surface functionalization demanding multivalent presentation, the third reactive handle eliminates one full synthetic step compared to sequential conjugation using linear bis-azides.
